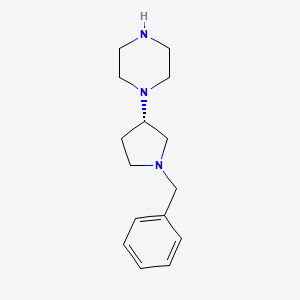

(S)-1-(1-benzylpyrrolidin-3-yl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(3S)-1-benzylpyrrolidin-3-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-17-9-6-15(13-17)18-10-7-16-8-11-18/h1-5,15-16H,6-13H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCCCCZXXGZOGG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCNCC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N2CCNCC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364050 | |

| Record name | (S)-1-(1-benzylpyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032446-30-2 | |

| Record name | 1-[(3S)-1-(Phenylmethyl)-3-pyrrolidinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032446-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(1-benzylpyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Considerations for S 1 1 Benzylpyrrolidin 3 Yl Piperazine

Strategies for the Chemical Synthesis of the Pyrrolidine (B122466) and Piperazine (B1678402) Core Structures

The molecular architecture of (S)-1-(1-benzylpyrrolidin-3-yl)piperazine is composed of two key heterocyclic systems: a pyrrolidine ring and a piperazine ring. The synthesis of this compound relies on established and innovative methods for constructing these fundamental scaffolds.

Pyrrolidine Ring Synthesis: The pyrrolidine ring is a prevalent structure in many biologically active compounds, and numerous synthetic routes have been developed for its construction. researchgate.netnih.gov Common strategies include:

1,3-Dipolar Cycloadditions: This is a classical and powerful method for creating five-membered rings. nih.gov The reaction between a 1,3-dipole, like an azomethine ylide, and a dipolarophile, such as an alkene, can yield highly substituted pyrrolidines with good control over regioselectivity and stereoselectivity. nih.govtandfonline.com

Intramolecular Cyclization: These methods involve the cyclization of linear precursors. This can include the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp

Ring Contraction: Innovative methods, such as the photo-promoted ring contraction of readily available pyridines using silylborane, have emerged as a strategy to access pyrrolidine derivatives. osaka-u.ac.jp

From Chiral Pool: For enantiomerically pure pyrrolidines, synthesis often starts from naturally occurring chiral molecules like proline, 4-hydroxyproline, or glutamic acid. mdpi.com

Piperazine Ring Synthesis: The piperazine moiety is the third most common nitrogen-containing heterocycle found in drug discovery. mdpi.com Its synthesis can be achieved through several routes:

Cyclization of Diamine Precursors: The most common approach involves the cyclization of linear diamine precursors. researchgate.netmdpi.com For instance, reacting an N-substituted ethylenediamine (B42938) with a two-carbon unit bearing leaving groups on both carbons.

Reduction of Piperazinones or Pyrazines: Piperazine rings can be formed by the reduction of piperazin-2-ones, diketopiperazines, or by the hydrogenation of pyrazines. mdpi.comresearchgate.net

Ring-Opening of DABCO: The cleavage of the C-N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives provides another route to functionalized piperazines. researchgate.net

Direct Functionalization: While challenging, direct C-H functionalization of the piperazine ring is an area of active research. mdpi.com A more common approach is the N-functionalization of the piperazine core. For instance, 1-benzylpiperazine (B3395278) can be synthesized by reacting piperazine with benzyl (B1604629) chloride. orgsyn.org

The table below summarizes some general strategies for the synthesis of these core structures.

| Heterocyclic Core | Synthetic Strategy | Description | Key Advantages |

| Pyrrolidine | 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene. nih.govtandfonline.com | High versatility and stereocontrol. |

| Intramolecular Cyclization | Cyclization of functionalized linear amine precursors. osaka-u.ac.jp | Efficient for specific substitution patterns. | |

| From Chiral Pool | Use of enantiopure starting materials like proline. mdpi.com | Direct access to chiral products. | |

| Piperazine | Cyclization of Diamines | Condensation of a diamine with a dielectrophile. researchgate.netmdpi.com | A fundamental and widely used method. |

| Reduction of Pyrazines | Hydrogenation of the corresponding aromatic pyrazine. mdpi.com | Useful for certain substitution patterns. | |

| N-Alkylation | Direct alkylation of piperazine with an alkyl halide (e.g., benzyl chloride). orgsyn.orgnih.gov | Simple and direct functionalization. |

Enantioselective Synthetic Routes Towards the (S)-Stereoisomer of this compound

Achieving the specific (S)-stereochemistry at the C3 position of the pyrrolidine ring is critical. Enantioselective synthesis is typically accomplished by using a chiral starting material or a chiral catalyst. A common and logical strategy for synthesizing this compound involves the coupling of a pre-formed chiral pyrrolidine building block with 1-benzylpiperazine.

A plausible and efficient route begins with a commercially available or readily synthesized chiral precursor, such as (S)-3-hydroxypyrrolidine or a protected version like N-Boc-(S)-3-hydroxypyrrolidine. The synthesis can proceed via the following steps:

Activation of the Hydroxyl Group: The hydroxyl group of the chiral (S)-3-hydroxypyrrolidine derivative is converted into a good leaving group. This is typically achieved by mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) to form a mesylate or tosylate ester. This activation makes the C3 position susceptible to nucleophilic attack.

Nucleophilic Substitution (SN2 Reaction): The activated pyrrolidine derivative is then reacted with 1-benzylpiperazine. The secondary amine of the 1-benzylpiperazine acts as a nucleophile, attacking the C3 carbon of the pyrrolidine ring and displacing the leaving group (e.g., mesylate or tosylate). This reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry. To obtain the final (S) product, one would need to start with an (R)-3-hydroxypyrrolidine precursor. Alternatively, starting with a precursor where the leaving group is already in the correct configuration to be displaced without inversion (e.g., through a double inversion sequence or using a different starting material like (S)-N-Boc-3-aminopyrrolidine) is also a viable strategy.

Deprotection (if necessary): If a protecting group (like Boc) was used on the pyrrolidine nitrogen, it must be removed. This is typically done under acidic conditions, for example, using trifluoroacetic acid (TFA).

N-Benzylation of the Pyrrolidine Ring: The final step is the introduction of the benzyl group onto the pyrrolidine nitrogen. This is achieved through reductive amination with benzaldehyde (B42025) and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with benzyl bromide or benzyl chloride in the presence of a base.

Organocatalysis represents another advanced approach, where a chiral catalyst, such as a proline derivative, can be used to create the chiral center in an early step of the synthesis of the heterocyclic core. nih.gov

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The scaffold of this compound offers multiple points for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies. The primary sites for derivatization are the secondary amine of the piperazine ring and the benzyl group on the pyrrolidine nitrogen.

Derivatization at the Piperazine N4-Position: The secondary amine in the piperazine ring is a versatile handle for introducing a wide variety of substituents. Standard reactions include:

Alkylation/Arylation: Reaction with alkyl or aryl halides to introduce new carbon-based groups.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

A related compound, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine, exemplifies how the core structure can be functionalized for specific uses, in this case, as a chiral derivatization reagent for analyzing carboxylic acids via HPLC. researchgate.net

Modification of the N1-Benzyl Group: The benzyl group on the pyrrolidine nitrogen can also be modified.

De-benzylation and Re-alkylation: The benzyl group can be removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). The resulting secondary amine on the pyrrolidine ring can then be reacted with a variety of different alkyl or aryl halides to install new substituents.

The table below outlines potential derivatization strategies.

| Derivatization Site | Reaction Type | Reagent Example | Resulting Functional Group |

| Piperazine N4-Amine | Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Methanesulfonyl Chloride | Sulfonamide | |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl group | |

| Michael Addition | Acrylonitrile | β-cyanoethyl group | |

| Pyrrolidine N1-Position | De-benzylation | H₂, Pd/C | Secondary Amine |

| Re-alkylation (post-debenzylation) | Ethyl Iodide | N-ethyl group |

Analytical Approaches for Purity and Stereochemical Confirmation

Confirming the identity, purity, and stereochemical integrity of this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural and Purity Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of proton and carbon signals.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or MS detection is a standard method to assess the chemical purity of the final compound by separating it from any starting materials, by-products, or other impurities. mdpi.com

Stereochemical Confirmation: Determining the enantiomeric purity (or enantiomeric excess, ee) is crucial for a chiral compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method. mdpi.comnih.gov The sample is passed through an HPLC column containing a chiral stationary phase (CSP). The CSP interacts differently with the (S) and (R) enantiomers, leading to different retention times and allowing for their separation and quantification. mdpi.com

Capillary Electrophoresis (CE): CE using chiral selectors, such as cyclodextrins mixed into the running buffer, is another high-resolution technique for separating enantiomers. mdpi.com

Chiral Derivatization: The compound can be reacted with a chiral derivatizing reagent to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography techniques like HPLC. mdpi.com

| Analytical Technique | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, confirmation of functional groups. |

| Mass Spectrometry | Identity Confirmation | Molecular weight and fragmentation pattern. |

| HPLC (Achiral) | Purity Assessment | Percentage purity, detection of non-chiral impurities. |

| Chiral HPLC/CE | Stereochemical Purity | Enantiomeric excess (ee), ratio of (S) to (R) enantiomers. mdpi.commdpi.com |

Structure Activity Relationship Sar Studies of S 1 1 Benzylpyrrolidin 3 Yl Piperazine Derivatives

Elucidation of Essential Pharmacophoric Elements within the Scaffold

The fundamental structure of (S)-1-(1-benzylpyrrolidin-3-yl)piperazine comprises several key pharmacophoric elements that are crucial for its biological activity. A pharmacophore model for related benzylpiperazine and pyrrolidine-containing compounds generally includes a combination of hydrophobic regions, hydrogen bond acceptors, and a basic nitrogen atom capable of forming ionic interactions. nih.govresearchgate.net

The core pharmacophoric features can be broken down as follows:

A basic amine: The piperazine (B1678402) ring contains two nitrogen atoms, with the one further from the pyrrolidine (B122466) ring typically being more basic. This nitrogen is often crucial for forming a salt bridge with acidic residues, such as aspartate, in the binding pocket of target receptors. researchgate.net

A hydrophobic region: The benzyl (B1604629) group provides a significant hydrophobic area that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the receptor. researchgate.net

Hydrogen bond acceptors/donors: The nitrogen atoms of the piperazine and pyrrolidine rings can also act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex. researchgate.net

Impact of the Chiral Center at the Pyrrolidine Moiety on Biological Activity

The stereochemistry of a molecule is a critical factor in its interaction with biological macromolecules, which are themselves chiral. The (S)-enantiomer of 1-(1-benzylpyrrolidin-3-yl)piperazine (B1438505) specifies a particular three-dimensional arrangement of the substituents around the chiral carbon in the pyrrolidine ring. This defined stereochemistry dictates the spatial orientation of the piperazine and benzyl groups, which in turn affects how the molecule fits into a chiral receptor binding site.

Role of Benzyl and Piperazine Substituents in Receptor Affinity and Selectivity

Modifications to the benzyl and piperazine moieties have been extensively explored in related scaffolds to modulate receptor affinity and selectivity.

Benzyl Group Modifications: The benzyl group often binds to a hydrophobic pocket in the target receptor. Substitutions on the phenyl ring can fine-tune these hydrophobic and electronic interactions. For example, in a series of benzylpiperazine derivatives targeting σ1 receptors, the introduction of a para-methoxy group on the benzyl ring was found to enhance affinity. nih.govacs.org This suggests that the electronic properties and the potential for hydrogen bonding of the substituent can play a significant role.

Piperazine Group Modifications: The piperazine moiety is a versatile component that can be modified to alter a compound's physicochemical properties and receptor interactions. The nitrogen atom of the piperazine ring that is not attached to the pyrrolidine can be substituted with various groups to explore different binding modes and to influence properties such as basicity and lipophilicity. These modifications can impact a compound's selectivity for different receptor subtypes. researchgate.net

To illustrate the impact of substitutions, the following table presents data from a study on benzylpiperazine derivatives and their affinity for σ1 and σ2 receptors. While not the exact compound , it provides insight into how modifications can affect receptor binding.

| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Piperazine Nitrogen) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| 8 | p-OCH3 | H | 8.2 | 3540 | 432 |

| 15 | p-OCH3 | Cyclohexylpropanoyl | 1.6 | 1417 | 886 |

| 16 | p-OCH3 | Phenylpentanoyl | 2.5 | 1482 | 593 |

This table is adapted from data on related benzylpiperazine derivatives to illustrate the principles of SAR and does not represent derivatives of this compound. nih.govacs.org

Rational Design Through Strategic Structural Modifications and Bioisosteric Replacements

Rational drug design for derivatives of this compound involves strategic structural modifications and bioisosteric replacements to optimize pharmacological properties.

Structural Modifications: Based on a foundational understanding of the pharmacophore, medicinal chemists can introduce specific changes to enhance desired activities and reduce off-target effects. For example, if a more potent hydrophobic interaction is desired, the benzyl group might be replaced with a naphthyl group. If the basicity of the piperazine nitrogen needs to be modulated to improve bioavailability or reduce toxicity, electron-withdrawing or -donating groups can be introduced on the piperazine ring or the benzyl ring. blumberginstitute.org

Bioisosteric Replacements: Bioisosterism is a key strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's biological activity. nih.gov For the piperazine ring, common bioisosteres include homopiperazine, piperidine (B6355638), or constrained bicyclic amines. These changes can alter the conformational flexibility and the pKa of the basic nitrogen, leading to improved affinity or selectivity. blumberginstitute.org For instance, replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring has been shown to enhance the anti-leukemic activity in other series of compounds, demonstrating the potential of this strategy. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Analysis of Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For analogues of this compound, QSAR models can be developed to predict the activity of novel derivatives before their synthesis, thereby streamlining the drug discovery process. mdpi.com

A typical QSAR study on related amine derivatives might involve the calculation of various molecular descriptors, such as:

Hydrophobicity: ClogP (calculated logarithm of the partition coefficient)

Electronic properties: Hammett constants (σ), LUMO/HOMO energies

Steric properties: Molar refractivity (MR), STERIMOL parameters

Topological indices: Descriptors of molecular shape and branching

In a QSAR analysis of 3-(4-benzylpiperidin-1-yl)propylamine congeners, it was found that lipophilicity and the presence of electron-donating substituents on the phenyl ring were important for binding affinity. nih.gov Furthermore, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a three-dimensional map of the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

The following table shows hypothetical QSAR data for a series of analogues to illustrate the relationship between physicochemical properties and biological activity.

| Analogue | ClogP | Molar Refractivity (MR) | Electronic Parameter (σ) | Predicted Activity (pIC50) | Experimental Activity (pIC50) |

| 1 | 4.2 | 110 | -0.27 | 7.5 | 7.3 |

| 2 | 4.8 | 115 | 0.00 | 7.1 | 7.0 |

| 3 | 3.5 | 105 | -0.17 | 7.8 | 7.9 |

| 4 | 5.1 | 120 | 0.23 | 6.5 | 6.7 |

This table contains illustrative data and does not represent real experimental values for derivatives of this compound.

Computational Chemistry and Molecular Modeling for S 1 1 Benzylpyrrolidin 3 Yl Piperazine Analogs

Ligand-Protein Docking Studies for Target Interaction Prediction

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. This technique is crucial for predicting the binding affinity and understanding the non-covalent interactions that stabilize the ligand-protein complex.

For analogs of (S)-1-(1-benzylpyrrolidin-3-yl)piperazine, which often feature a piperazine (B1678402) or piperidine (B6355638) core, docking studies have been instrumental in identifying and optimizing interactions with various protein targets. For instance, in studies of piperazine derivatives targeting the androgen receptor, molecular docking has been used to predict binding affinities and explore the interactions within the receptor's binding pocket. nih.gov In one such study, two potent arylpiperazine derivatives, compound 5 (1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine) and compound 17 (4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile), were docked into the androgen receptor (PDB code: 5T8E). nih.gov The predicted binding affinities were -7.5 kcal/mol and -7.1 kcal/mol, respectively. nih.gov These values indicate a strong potential for binding.

Similarly, docking studies on piperazine-based compounds targeting the sigma-1 receptor (S1R) have revealed key interactions. Docking analyses of a series of piperidine/piperazine-based compounds into the S1R crystal structure showed that the most potent ligands were anchored through a salt bridge with the residue Glu172. nih.gov This interaction was further strengthened by a hydrogen bond with the same residue. nih.gov An additional polar interaction was observed between the ionized nitrogen atom of the piperazine ring and Asp126 for some of the active compounds. nih.gov

The binding affinities and key interactions for selected piperazine analogs with their respective targets are summarized in the table below.

| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | Androgen Receptor | -7.5 | Not specified |

| 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | Androgen Receptor | -7.1 | Not specified |

| Compound 1 (a piperidine/piperazine derivative) | Sigma-1 Receptor | Not specified | Glu172, Asp126 |

| Compound 3 (a piperidine/piperazine derivative) | Sigma-1 Receptor | Not specified | Glu172, Asp126 |

| Compound P21 (a piperazin-1-ylpyridazine derivative) | dCTPase | -4.649 (Glide Gscore) | Gln82, Glu78 |

This table presents a selection of data from various computational studies on piperazine analogs.

Molecular Dynamics Simulations for Understanding Binding Conformations and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding pose predicted by docking studies and to observe the conformational changes of both the ligand and the protein over time.

MD simulations have been employed to study the stability of complexes formed between piperazine analogs and their target proteins. For example, in the study of aryl formyl piperidine derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL), 200-nanosecond MD simulations were performed on four protein-inhibitor complexes. mdpi.com These simulations helped to understand the binding mode and the stability of the inhibitors within the MAGL active site. mdpi.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are often calculated to assess the stability of the system. For a modeled dCTPase protein, geometry optimization through molecular dynamics simulations resulted in an RMSD score of 2.2 Å and an RMSF score of 1.5 Å, which are within the acceptable range for small, globular proteins, indicating the stability of the model. indexcopernicus.com

In the context of sigma-1 receptor ligands, MD simulations were performed on complexes of S1R with both a high-affinity (Ki = 3.2 nM) and a low-affinity (Ki = 434 nM) piperazine-based ligand. nih.gov These simulations corroborated the binding modes observed in the docking results and provided insights into the stability of the interactions over time. nih.gov The simulations revealed the crucial amino acid residues that interact with the more potent compound. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new potential ligands.

The versatile structure of the piperazine ring, with its two nitrogen atoms, offers features like hydrogen bond acceptors and donors, which are crucial for pharmacophore development. researchgate.net For a series of N(3)-phenylpyrazinones acting as corticotropin-releasing factor 1 (CRF1) receptor antagonists, a six-point pharmacophore model was developed. nih.gov This model included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov This model proved to be statistically significant and was validated by predicting the activity of a test set of molecules. nih.gov

In another study, a pharmacophore model for HIV reverse transcriptase inhibitors was developed based on a series of known inhibitors. semanticscholar.org This model, consisting of three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor, was then used for virtual screening to identify new potential inhibitors. semanticscholar.org Such an approach can be applied to discover novel analogs of this compound for various targets by building pharmacophore models based on known active compounds.

Binding Mode Analysis and Elucidation of Mechanistic Insights

A detailed analysis of the binding mode of a ligand within its target's active site is fundamental to understanding the mechanism of action and for guiding structure-based drug design. This analysis typically involves visualizing the docked pose and identifying all the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For piperazine derivatives targeting the sigma-1 receptor, binding mode analysis revealed that the most potent compounds were strongly anchored through a salt bridge and a hydrogen bond with the residue Glu172. nih.gov The orientation of the aromatic rings of the ligands within the primary and secondary hydrophobic regions of the binding site was also found to be crucial for affinity. nih.gov

In the case of arylpiperazine derivatives targeting the androgen receptor, the binding mode analysis of the most potent compound showed the formation of a stable complex involving hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov In contrast, a slightly less potent analog only formed hydrogen and hydrophobic bonds, highlighting the importance of the electrostatic interactions for higher affinity. nih.gov

Similarly, for a series of 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives docked into the cyclooxygenase-2 (COX-2) enzyme, visualization of the binding modes revealed that several compounds formed a bidentate hydrogen bond, which likely contributes to their binding affinity. researchgate.net These detailed mechanistic insights are invaluable for the rational design of new, more effective analogs of this compound.

Preclinical Efficacy and Pharmacological Proof of Concept Studies of S 1 1 Benzylpyrrolidin 3 Yl Piperazine Derivatives

In Vitro Efficacy Validation and Cell-Based Assays

The initial stages of preclinical assessment for derivatives of (S)-1-(1-benzylpyrrolidin-3-yl)piperazine would involve a series of in vitro assays to determine their potency and selectivity for their intended biological target. For compounds targeting the σ1 receptor, radioligand binding assays are fundamental. These assays measure the affinity of the test compounds for the receptor, typically expressed as the inhibition constant (Kᵢ).

In studies of related benzylpiperazinyl derivatives, researchers have synthesized and characterized new compounds for their affinities toward both σ1 and σ2 receptors to establish their selectivity. For instance, a series of benzylpiperazinyl derivatives were evaluated, with some compounds demonstrating high affinity for the σ1 receptor. One notable derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, exhibited a Kᵢ for σ1 of 1.6 nM. The selectivity for the σ1 receptor over the σ2 receptor is a critical parameter, and for this compound, the selectivity ratio (Kᵢ σ2/Kᵢ σ1) was 886, indicating a high degree of selectivity.

Similarly, research on piperazine (B1678402) and piperidine (B6355638) derivatives as dual-target ligands for the histamine (B1213489) H3 and σ1 receptors has also provided valuable in vitro data. These studies utilize binding assays to determine the affinity of the compounds for both targets. The data generated from these assays, often presented in tabular format, allows for the direct comparison of the potency and selectivity of different derivatives.

Interactive Data Table: In Vitro Affinity of a Benzylpiperazinyl Derivative

| Compound | Target | Kᵢ (nM) | Selectivity (Kᵢ σ2/Kᵢ σ1) |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1 Receptor | 1.6 | 886 |

| Lead Compound 8 | σ1 Receptor | Not specified | 432 |

In Vivo Efficacy Assessment in Relevant Preclinical Disease Models

Following promising in vitro results, derivatives would advance to in vivo studies to assess their efficacy in animal models of disease. For σ1 receptor antagonists, these often include models of inflammatory and neuropathic pain. The formalin test in mice, for example, is a widely used model of inflammatory pain. In this assay, the test compound's ability to reduce pain behaviors, such as licking the injected paw, is measured.

In studies of the aforementioned 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, the compound was tested in the mouse formalin assay and a chronic constriction injury (CCI) model of neuropathic pain. The results showed that the compound produced dose-dependent antinociceptive and anti-allodynic effects. Importantly, these effects were observed without significant sedation or impairment of locomotor activity, as assessed by the rotarod test. This indicates a favorable preclinical profile, suggesting that the analgesic effects are not due to general motor deficits.

The efficacy in these models provides a strong proof-of-concept for the therapeutic potential of the compound class in treating chronic pain conditions.

Target Engagement and Pathway Modulation in Preclinical Systems

Confirming that a drug candidate interacts with its intended target in a living system is a critical step in preclinical development. While specific target engagement studies for this compound derivatives are not detailed in the available literature, the antinociceptive effects of related σ1 receptor antagonists are understood to be mediated through their interaction with this receptor. The σ1 receptor modulates several neurotransmitter systems, and its antagonism can lead to a reduction in central sensitization, a key mechanism in chronic pain.

Molecular modeling and docking studies are often employed to understand the interactions between the compounds and their target protein at a molecular level. For instance, docking studies of piperazine and piperidine derivatives with the σ1 receptor have helped to identify key structural features responsible for their binding affinity. These computational approaches can provide insights into the structure-activity relationship and guide the design of more potent and selective ligands.

Exploratory Studies of Biological Impact in Disease Progression Models

Beyond initial efficacy studies, exploratory investigations in models of disease progression can provide further insights into the therapeutic potential of a compound class. For σ1 receptor antagonists, this could involve evaluating their effects in models of neurodegenerative diseases, where the σ1 receptor is also implicated.

Conclusion and Future Perspectives in S 1 1 Benzylpyrrolidin 3 Yl Piperazine Research

Summary of the Current Research Landscape and Key Findings

The current body of research on (S)-1-(1-benzylpyrrolidin-3-yl)piperazine is limited, with most of the understanding derived from studies on structurally related analogs. The core structure combines a benzylpyrrolidine moiety with a piperazine (B1678402) ring, both of which are prevalent scaffolds in medicinal chemistry. The piperazine ring is a well-established component in a wide array of therapeutic agents, recognized for its broad spectrum of biological activities. researchgate.netijpsr.com Derivatives have been investigated for antimicrobial, anti-inflammatory, antidepressant, antipsychotic, and neuroprotective properties. researchgate.netijpsr.comresearchgate.net

The benzylpiperazine fragment, in particular, is a key structural motif in compounds targeting the central nervous system (CNS). researchgate.net Research has highlighted its role in modulating key neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and noradrenaline. researchgate.net A significant area of investigation for benzylpiperazine derivatives is their interaction with sigma receptors (σR), specifically the σ1 receptor subtype. nih.gov These receptors are implicated in a variety of cellular functions and are considered important targets for neurological disorders and pain management. nih.govnih.gov

Key findings from analogous compounds indicate a strong potential for this structural class as modulators of CNS targets. Notably, studies on piperazine and piperidine (B6355638) derivatives have revealed dual-acting antagonists of the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, presenting a promising strategy for treating complex conditions like neuropathic pain. acs.orgnih.gov The substitution pattern and the nature of the heterocyclic core (piperidine vs. piperazine) have been shown to be critical for affinity and selectivity towards these receptors. nih.govacs.org For instance, certain benzylpiperazinyl derivatives have been identified as potent and selective σ1R antagonists with demonstrated antinociceptive and anti-allodynic effects in preclinical pain models. nih.gov While direct biological data for this compound is not extensively published, its structural components strongly suggest its potential as a CNS-active agent, likely interacting with sigma and histamine receptors.

Table 1: Biological Activity of Selected Benzylpiperazine and Related Piperidine Analogs

| Compound Class/Derivative | Primary Biological Target(s) | Observed Effect(s) | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|---|

| Benzylpiperazinyl derivatives | σ1 Receptor (Antagonist) | Antinociception, Anti-allodynia | Neuropathic and Inflammatory Pain | nih.gov |

| Piperidine/Piperazine Hybrids | Histamine H3 Receptor (Antagonist), σ1 Receptor (Antagonist) | Dual receptor antagonism, Antinociceptive activity | Neuropathic Pain | acs.orgnih.gov |

| Piperazine-Oxadiazole Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), β-secretase-1 (BACE-1) | Enzyme inhibition, Reduction of Aβ aggregation | Alzheimer's Disease | nih.gov |

Identification of Unexplored Biological Targets and Therapeutic Avenues

Given the established activity of related compounds at σ1 and H3 receptors, a primary future direction is the comprehensive profiling of this compound against these targets. However, several unexplored avenues warrant investigation.

Sigma-2 (σ2) Receptor Subtype: While σ1 selectivity is often a goal, the σ2 receptor is also a target of interest for neurodegenerative diseases and cancer. Many σ1 ligands show some affinity for σ2 receptors. nih.gov A thorough investigation of the binding profile of the this compound scaffold at the σ2 receptor could uncover novel therapeutic potential, particularly in oncology.

Other G-Protein Coupled Receptors (GPCRs): The piperazine motif is a common feature in ligands for numerous GPCRs, including dopaminergic and serotonergic receptors. researchgate.net Given the structural similarities to known psychoactive compounds, screening this compound and its analogs against a panel of CNS-related GPCRs could identify new targets for treating psychiatric disorders such as depression and anxiety.

Ion Channels: Sigma-1 receptors are known to modulate the function of various ion channels, including NMDA receptors and voltage-gated calcium channels. nih.gov An unexplored therapeutic avenue would be to investigate whether analogs of this compound exert their effects through direct modulation of these channels or other related ion channels involved in neuronal excitability and pain signaling.

Anti-inflammatory and Immunomodulatory Pathways: The histamine H4 receptor (H4R) is primarily involved in inflammatory responses. While H3R is the more established CNS target, the broad activity of piperazine derivatives suggests that the this compound scaffold could be adapted to target H4R or other inflammatory mediators, opening therapeutic avenues for autoimmune disorders or neuroinflammation. ebi.ac.uk

Anti-infective Agents: Piperazine derivatives have historically been explored for their antimicrobial properties. researchgate.net It would be worthwhile to screen this compound and novel analogs for activity against various bacterial and fungal strains, which represents a largely unexplored therapeutic area for this specific scaffold.

Potential for Novel Drug Discovery and Development Based on the this compound Scaffold

The this compound scaffold represents a promising starting point for novel drug discovery due to the advantageous properties of its constituent parts.

Privileged Scaffolds: Both the pyrrolidine (B122466) and piperazine rings are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple, diverse biological targets. researchgate.net The piperazine moiety, in particular, is found in numerous FDA-approved drugs and is often used to improve the pharmacokinetic properties of a molecule. mdpi.com

Three-Dimensionality and Stereochemistry: The non-planar, saturated pyrrolidine and piperazine rings provide a three-dimensional structure that can lead to more specific interactions with biological targets compared to flat, aromatic systems. The defined (S)-stereochemistry at the 3-position of the pyrrolidine ring is crucial. Enantiomerically pure compounds often exhibit improved potency and a better safety profile, as the biological activity and off-target effects can reside in different stereoisomers.

Modularity and Synthetic Accessibility: The scaffold is synthetically tractable and highly modular. The benzyl (B1604629) group on the pyrrolidine nitrogen can be readily substituted to explore structure-activity relationships (SAR) and optimize properties like blood-brain barrier penetration. Similarly, the second nitrogen of the piperazine ring is a key point for modification, allowing for the introduction of various functional groups to fine-tune potency, selectivity, and pharmacokinetic parameters. Synthetic routes for related N,N'-substituted piperazines are well-documented, providing a clear path for generating a library of analogs for screening. beilstein-journals.org

Scaffold Hopping and Bioisosteric Replacement: The scaffold itself can be used in "scaffold hopping" strategies. For example, replacing the benzyl group with other aromatic or heteroaromatic systems, or altering the pyrrolidine ring to another heterocyclic system, could lead to novel chemical entities with different biological profiles while maintaining key pharmacophoric features.

Challenges and Opportunities in the Translational Research of this compound Analogs

The transition of this compound analogs from preclinical discovery to clinical application presents both significant challenges and unique opportunities.

Challenges:

Predictive Validity of Animal Models: A major hurdle, especially for CNS disorders like neuropathic pain and depression, is the limited predictive power of animal models. A compound that shows efficacy in a rodent model may not translate to humans, leading to high attrition rates in clinical trials.

Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs, achieving sufficient penetration across the BBB is essential. While the lipophilic benzyl group may facilitate this, optimizing for BBB passage without introducing undesirable properties (e.g., P-glycoprotein efflux) is a persistent challenge in medicinal chemistry.

Off-Target Effects and Safety: The piperazine scaffold's ability to interact with multiple targets can be a double-edged sword. While it enables the development of multi-target ligands, it also increases the risk of off-target effects, potentially leading to adverse events. Thorough safety pharmacology profiling is critical.

Translational Gap: A significant gap often exists between promising preclinical data and demonstrating efficacy in human clinical trials. Non-scientific factors, such as funding availability and regulatory hurdles, can also impede the translation of research findings.

Opportunities:

Multi-Target Ligand Development: Complex diseases like chronic pain often involve multiple pathological pathways. The potential for the this compound scaffold to yield dual-acting ligands (e.g., for σ1R and H3R) offers an opportunity to develop therapeutics with potentially superior efficacy or a broader spectrum of activity compared to single-target agents. nih.gov

Biomarker Development: A key strategy to de-risk clinical development is the use of biomarkers. For this class of compounds, developing Positron Emission Tomography (PET) ligands from the scaffold could allow for in vivo visualization of target engagement in the human brain. This would provide direct evidence that the drug is reaching its intended target at therapeutic concentrations, bridging a critical gap in translational research.

Personalized Medicine: As the understanding of the genetic basis of CNS disorders grows, there may be opportunities to identify patient populations that are more likely to respond to drugs acting on specific targets like the σ1 receptor. This could lead to more targeted and successful clinical trials.

Stereo-specific Therapeutics: The focus on a single enantiomer, this compound, provides an opportunity to develop a more specific drug with a cleaner pharmacological profile, potentially reducing the metabolic burden and side effects associated with a racemic mixture.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。